
Meralluride
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Overview
Description
Meralluride is a mercurial diuretic compound with the chemical formula C₉H₁₆HgN₂O₆ and a molar mass of 448.827 g/mol . It was primarily used in the past for its diuretic properties, particularly in the treatment of heart failure and other conditions requiring the removal of excess fluid from the body . due to its mercury content and associated toxicity, its use has significantly declined over the years .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meralluride can be synthesized through the reaction of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid with theophylline . The reaction typically involves the following steps:
Preparation of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid: This involves the reaction of with to form the intermediate, which is then reacted with to yield the desired product.
Reaction with theophylline: The prepared N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid is then reacted with theophylline under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of mercury compounds necessitates careful handling and disposal of waste to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Meralluride undergoes several types of chemical reactions, including:
Oxidation: The mercury atom in this compound can undergo oxidation, leading to the formation of various mercury oxides.
Reduction: Reduction reactions can convert the mercury in this compound to its elemental form or other lower oxidation states.
Substitution: The organic ligands attached to the mercury atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like thiols and amines .
Major Products Formed
Oxidation: Formation of and other mercury oxides.
Reduction: Formation of elemental mercury or .
Substitution: Formation of various organomercurial compounds depending on the substituents used.
Scientific Research Applications
Nephrological Applications
Mechanism of Action
Meralluride primarily acts on the proximal tubules of the kidneys. It induces structural changes in renal cells, leading to increased diuresis. The compound has been shown to cause mitochondrial swelling and vacuolation within proximal tubular cells, which can affect renal function significantly. Studies indicate that the compound's action leads to alterations in glomerular filtration rates and solute excretion profiles.
Case Studies
- A study involving Sprague-Dawley rats demonstrated that this compound injections resulted in observable changes in kidney structure, with significant effects noted within 30 minutes post-injection. The experiments highlighted that doses ranging from 0.25 mg to 4.0 mg led to varying degrees of vacuolation and mitochondrial changes in renal cells .
- In human subjects, research indicated that this compound could enhance urinary flow and alter sodium and chloride excretion rates. The compound was administered at a dose of 176 mg per 1.73 m² body surface area, showing a notable increase in urine output and saluretic effects comparable to those observed with chlorothiazide .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects, particularly against Proteus bacteria, which are known to cause urinary tract infections. Studies from the late 1970s revealed that this compound exhibited varying degrees of efficacy against these pathogens when combined with other substances .
Clinical Observations
- Reports indicate that while this compound can be effective against certain bacterial strains, its use must be carefully monitored due to potential toxic reactions associated with mercurial compounds. For instance, a patient experienced severe febrile reactions after multiple injections of the drug, underscoring the need for caution in clinical applications .
Toxicity and Side Effects
Despite its therapeutic potential, this compound is associated with several adverse effects. Documented cases include:
- Acute dehydration and toxic nephrosis following administration.
- Allergic reactions in some patients, necessitating alternative treatments such as mercaptomerin .
Summary of Findings
Mechanism of Action
Meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys . It inhibits the reabsorption of sodium and water, leading to increased urine output. The mercury atom in this compound interacts with sulfhydryl groups in enzymes and proteins, disrupting their function and leading to diuresis . This mechanism also underlies its antimicrobial properties, as it can inhibit the activity of enzymes in bacteria .
Comparison with Similar Compounds
Similar Compounds
- Chlormerodrin
- Merbaphen (Novasurol)
- Mersalyl acid (Mersal, Salyrgan)
- Mercaptomerin
- Mercurophylline
- Merethoxylline procaine
Uniqueness
Meralluride is unique among mercurial diuretics due to its specific chemical structure, which includes a 2-methoxypropyl group and a succinamic acid moiety. This structure imparts distinct pharmacokinetic and pharmacodynamic properties, making it effective in certain clinical scenarios where other diuretics may not be as effective . its use has declined due to the availability of safer and more effective diuretics .
Biological Activity
Meralluride, a mercurial diuretic, has been studied for its biological activity, particularly in the context of its effects on renal function and fluid balance. This article summarizes key findings from various studies, highlighting its mechanism of action, therapeutic applications, and potential adverse effects.
This compound primarily acts as a diuretic by inhibiting sodium reabsorption in the proximal tubule of the nephron. This inhibition leads to increased excretion of sodium and water, thereby promoting diuresis. The compound is known to produce a two-phase diuretic response:
- Initial Phase : Rapid increase in urine flow and modest increase in solute clearance within 15-30 minutes post-administration.
- Sustained Phase : A more pronounced solute diuresis begins approximately 60 minutes after administration, peaking at 90-120 minutes .
Diuretic Efficacy
Several studies have evaluated the efficacy of this compound compared to other diuretics:
- Comparison with Furosemide : In a study involving 46 participants, this compound was found to produce less diuresis compared to furosemide. The results indicated that while this compound does promote diuresis, it is not as effective as loop diuretics like furosemide in patients with heart failure or edema .
- Natriuresis : this compound has been shown to induce natriuresis (sodium excretion) effectively; however, the extent varies based on patient condition and concurrent treatments. In healthy subjects, it demonstrated significant increases in urinary sodium excretion .
Adverse Effects
Despite its utility, this compound is associated with several adverse reactions:
- Toxic Reactions : Reports indicate a range of toxic reactions, including acute dehydration and nephrotoxicity. A notable study documented nine cases of adverse reactions linked to this compound injection, including three fatalities due to toxic nephrosis .
- Hypersensitivity : Specific hypersensitivity reactions to the mercurial component have been documented, leading to allergic responses in some patients .
Case Studies
Several case studies provide insight into the clinical implications of this compound use:
- Case Report on Hypersensitivity : A 53-year-old patient experienced severe hypersensitivity following this compound administration, necessitating alternative treatment options such as mercaptomerin (thiomerin) sodium .
- Diuretic Response in Heart Failure : In patients with heart failure, this compound was observed to provide symptomatic relief but was often overshadowed by more potent diuretics like furosemide in terms of efficacy and safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Meralluride, and how can researchers validate reproducibility in laboratory settings?
- Methodological Answer : Begin with literature reviews to identify peer-reviewed protocols (e.g., Journal of Organic Chemistry methods). Validate reproducibility by adhering to detailed experimental descriptions, including solvent ratios, reaction temperatures, and purification steps. Use elemental analysis and spectroscopic techniques (e.g., NMR, HPLC) to confirm compound identity and purity. Cross-reference with databases like Reaxys for consistency checks . For novel synthesis, document deviations from existing protocols and provide raw spectral data in supplementary materials to enable peer verification .
Q. Which characterization techniques are critical for confirming this compound’s structural integrity and purity in preclinical studies?
- Methodological Answer : Prioritize a multi-modal approach:
- Structural confirmation : X-ray crystallography (for crystalline forms) or high-resolution mass spectrometry (HRMS).
- Purity assessment : Combine HPLC with UV-Vis detection (≥95% purity threshold) and thermogravimetric analysis (TGA) to detect residual solvents .
- Reproducibility : Calibrate instruments using certified reference materials and include negative controls (e.g., solvent blanks) to rule out contamination .
Q. How should researchers design initial toxicity assays for this compound to ensure statistical validity?
- Methodological Answer : Use a tiered approach:
- In vitro : Start with cell viability assays (e.g., MTT assay) across multiple cell lines, with triplicate replicates and dose-response curves (IC₅₀ calculations).
- In vivo : Follow OECD guidelines for acute toxicity (e.g., fixed-dose procedure), ensuring sample sizes meet power analysis requirements (α=0.05, β=0.2). Report survival rates, organ histopathology, and biochemical markers (e.g., ALT/AST for hepatotoxicity) with standard deviations .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables like:
- Dosage regimens : Compare AUC (area under the curve) and Cmax values normalized by body weight and administration routes.
- Analytical methods : Assess whether HPLC vs. LC-MS/MS contributed to variability in detection limits.
- Statistical reconciliation : Apply mixed-effects models to account for interspecies differences (e.g., rodent vs. primate models) and publish raw datasets for open peer validation .
Q. What strategies optimize this compound’s stability under varying physicochemical conditions (pH, temperature) for formulation studies?
- Methodological Answer :
- Degradation kinetics : Use accelerated stability testing (ICH Q1A guidelines) with Arrhenius equation modeling to predict shelf life.
- pH profiling : Conduct forced degradation studies (0.1N HCl/NaOH, oxidative stress) and monitor via UPLC-PDA for degradation products.
- Excipient screening : Pair this compound with stabilizers (e.g., cyclodextrins) and validate using DSC (differential scanning calorimetry) to detect polymorphic transitions .
Q. How can researchers address discrepancies in this compound’s reported receptor-binding affinities?
- Methodological Answer :
- Assay standardization : Replicate experiments using uniform conditions (e.g., TR-FRET vs. SPR techniques) and include internal controls (e.g., reference ligands with known Kd values).
- Data normalization : Correct for batch-specific variability in protein expression levels (e.g., via Western blot quantification).
- Collaborative validation : Share protocols with independent labs through platforms like Protocols.io to confirm reproducibility .
Q. What integrative approaches are recommended for studying this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine multi-omics datasets:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC (stable isotope labeling) to quantify protein interaction networks.
- Metabolomics : LC-MS-based untargeted profiling to map metabolic pathway perturbations.
- Data integration : Use pathway enrichment tools (e.g., Ingenuity IPA) and machine learning (e.g., random forest) to prioritize high-confidence targets .
Q. Guidance for Contradictory Data & Research Gaps
Q. How should researchers frame hypotheses when prior studies conflict on this compound’s efficacy in disease models?
- Methodological Answer : Develop a hypothesis matrix:
- Variable identification : List factors like animal strain, dosing frequency, and endpoint metrics.
- Controlled replication : Design a cross-over study with strict variable isolation (e.g., single genetic background models).
- Mechanistic probes : Use CRISPR knockouts or siRNA to test if efficacy depends on specific pathways (e.g., NF-κB) .
Q. What methodologies are critical for ensuring this compound’s metabolic profiling aligns with clinical observations?
- Methodological Answer :
- Cross-species correlation : Compare metabolite profiles (via HRMS) in human hepatocytes vs. rodent models.
- Isotope tracing : Use <sup>13</sup>C-labeled this compound to track metabolic fate in vivo.
- Clinical translation : Validate findings in patient-derived organoids or microdosing trials with AMS (accelerator mass spectrometry) .
Q. Data Reporting & Transparency
Q. How can researchers structure supplementary materials to enhance reproducibility of this compound studies?
- Methodological Answer :
- Raw data inclusion : Provide unprocessed spectra, chromatograms, and statistical scripts (e.g., R/Python code).
- Metadata annotation : Detail instrument settings (e.g., LC gradient tables, MS ionization parameters).
- FAIR compliance : Upload datasets to repositories like Zenodo with DOI linking and CC-BY licenses .
Properties
CAS No. |
8069-64-5 |
---|---|
Molecular Formula |
C16H23HgN6NaO8 |
Molecular Weight |
650.97 g/mol |
IUPAC Name |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2 |
InChI Key |
BDFXZRBRZBBYDN-UHFFFAOYSA-L |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
Synonyms |
meralluride meralurida mercuhydrin mercuretin |
Origin of Product |
United States |
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